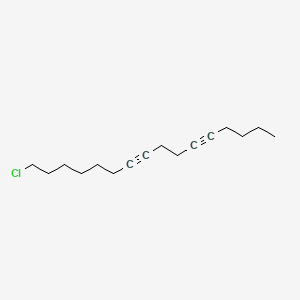
16-Chlorohexadeca-5,9-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Chlorohexadeca-5,9-diyne is an organic compound with the molecular formula C16H25Cl It is characterized by the presence of a chlorine atom attached to a hexadecadiyne chain, which contains two triple bonds at the 5th and 9th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Chlorohexadeca-5,9-diyne typically involves the chlorination of hexadeca-5,9-diyne. One common method is the reaction of hexadeca-5,9-diyne with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
16-Chlorohexadeca-5,9-diyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The triple bonds in the hexadecadiyne chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO).
Addition: Halogens (e.g., Br2) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of dihalo or dihydro derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
16-Chlorohexadeca-5,9-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 16-Chlorohexadeca-5,9-diyne involves its interaction with specific molecular targets. The chlorine atom and triple bonds in the compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
16-Bromohexadeca-5,9-diyne: Similar structure but with a bromine atom instead of chlorine.
16-Iodohexadeca-5,9-diyne: Similar structure but with an iodine atom instead of chlorine.
Hexadeca-5,9-diyne: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
16-Chlorohexadeca-5,9-diyne is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to its bromine and iodine analogs.
Properties
CAS No. |
58444-07-8 |
|---|---|
Molecular Formula |
C16H25Cl |
Molecular Weight |
252.82 g/mol |
IUPAC Name |
16-chlorohexadeca-5,9-diyne |
InChI |
InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-4,7-8,11-16H2,1H3 |
InChI Key |
KALOSERCJZNJMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCC#CCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



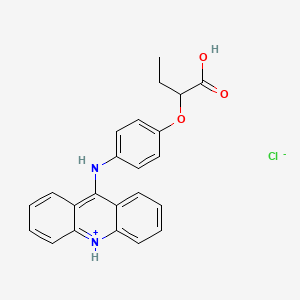

![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
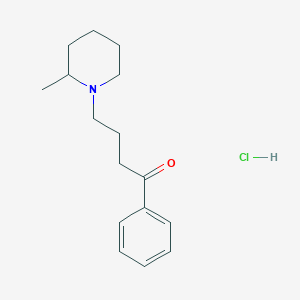
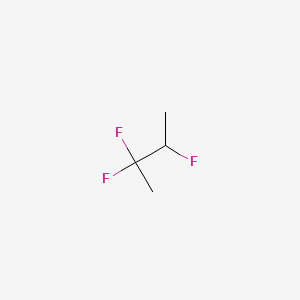
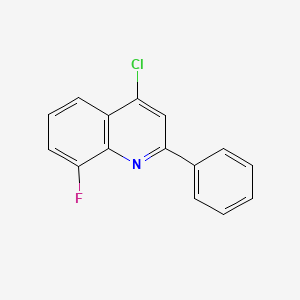
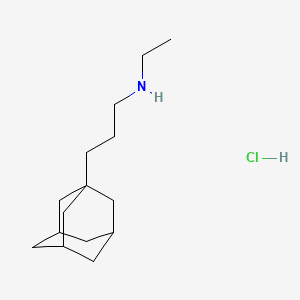
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
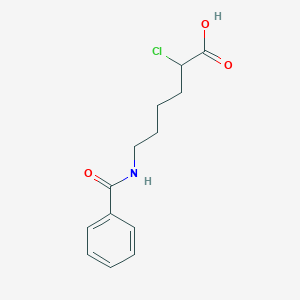
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
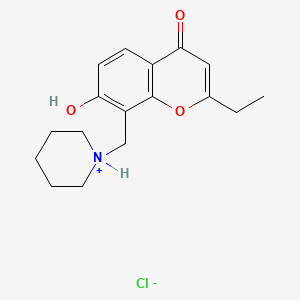
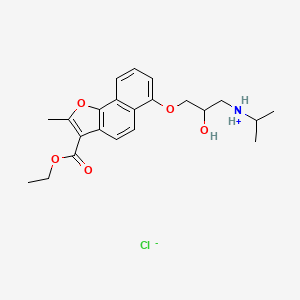
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)
